Cas no 953720-75-7 (2-(2-ethoxyphenoxy)cyclopentan-1-amine)
2-(2-ethoxyphenoxy)cyclopentan-1-amine Chemical and Physical Properties
Names and Identifiers
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- Cyclopentanamine, 2-(2-ethoxyphenoxy)-
- 2-(2-ethoxyphenoxy)cyclopentan-1-amine
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- Inchi: 1S/C13H19NO2/c1-2-15-12-7-3-4-8-13(12)16-11-9-5-6-10(11)14/h3-4,7-8,10-11H,2,5-6,9,14H2,1H3
- InChI Key: OBVRFUXKSGFHQB-UHFFFAOYSA-N
- SMILES: C1(N)CCCC1OC1=CC=CC=C1OCC
2-(2-ethoxyphenoxy)cyclopentan-1-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-146960-0.05g |
2-(2-ethoxyphenoxy)cyclopentan-1-amine |
953720-75-7 | 0.05g |
$959.0 | 2023-06-08 | ||
| Enamine | EN300-146960-0.1g |
2-(2-ethoxyphenoxy)cyclopentan-1-amine |
953720-75-7 | 0.1g |
$1005.0 | 2023-06-08 | ||
| Enamine | EN300-146960-0.25g |
2-(2-ethoxyphenoxy)cyclopentan-1-amine |
953720-75-7 | 0.25g |
$1051.0 | 2023-06-08 | ||
| Enamine | EN300-146960-0.5g |
2-(2-ethoxyphenoxy)cyclopentan-1-amine |
953720-75-7 | 0.5g |
$1097.0 | 2023-06-08 | ||
| Enamine | EN300-146960-1.0g |
2-(2-ethoxyphenoxy)cyclopentan-1-amine |
953720-75-7 | 1g |
$1142.0 | 2023-06-08 | ||
| Enamine | EN300-146960-2.5g |
2-(2-ethoxyphenoxy)cyclopentan-1-amine |
953720-75-7 | 2.5g |
$2240.0 | 2023-06-08 | ||
| Enamine | EN300-146960-5.0g |
2-(2-ethoxyphenoxy)cyclopentan-1-amine |
953720-75-7 | 5g |
$3313.0 | 2023-06-08 | ||
| Enamine | EN300-146960-10.0g |
2-(2-ethoxyphenoxy)cyclopentan-1-amine |
953720-75-7 | 10g |
$4914.0 | 2023-06-08 | ||
| Ambeed | A1043252-1g |
2-(2-Ethoxyphenoxy)cyclopentan-1-amine |
953720-75-7 | 95% | 1g |
$827.0 | 2025-04-14 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00995216-1g |
2-(2-Ethoxyphenoxy)cyclopentan-1-amine |
953720-75-7 | 95% | 1g |
¥5677.0 | 2024-04-17 |
2-(2-ethoxyphenoxy)cyclopentan-1-amine Related Literature
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Guang Xu,Wei Zhang,Ying Zhang,Xiaoxia Zhao,Ping Wen,Di Ma RSC Adv., 2018,8, 19353-19361
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J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
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Joseph W. Bennett,Diamond T. Jones,Blake G. Hudson,Joshua Melendez-Rivera,Robert J. Hamers,Sara E. Mason Environ. Sci.: Nano, 2020,7, 1642-1651
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
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Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
Additional information on 2-(2-ethoxyphenoxy)cyclopentan-1-amine
Professional Introduction to 2-(2-ethoxyphenoxy)cyclopentan-1-amine (CAS No. 953720-75-7)
2-(2-ethoxyphenoxy)cyclopentan-1-amine, identified by the Chemical Abstracts Service Number (CAS No.) 953720-75-7, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to a class of molecules characterized by a cyclopentanamine core functional group, which is often employed in the synthesis of bioactive molecules due to its structural versatility and potential for biological interaction. The presence of an ethoxyphenoxy moiety further enhances its molecular complexity, making it a candidate for diverse pharmacological applications.
The structure of 2-(2-ethoxyphenoxy)cyclopentan-1-amine encompasses a cyclopentane ring substituted with an amine group at the 1-position and an ethoxyphenoxy group at the 2-position. This arrangement creates a molecule with distinct electronic and steric properties, which can be exploited in drug design. The cyclopentane ring, being a saturated hydrocarbon cycle, contributes to the overall stability of the molecule while allowing for conformational flexibility. The amine group at the 1-position is a common pharmacophore in medicinal chemistry, often involved in hydrogen bonding interactions with biological targets such as proteins and enzymes.
The ethoxyphenoxy substituent introduces aromaticity and polarity to the molecule, which can influence its solubility, metabolic stability, and binding affinity. This part of the structure is reminiscent of several known bioactive compounds, suggesting potential applications in modulating biological pathways. For instance, phenoxy groups are frequently found in agrochemicals and pharmaceuticals due to their ability to enhance binding interactions with biological targets. The ethoxy moiety further modifies the electronic properties of the aromatic ring, making it possible for the compound to engage in multiple types of intermolecular interactions.
In recent years, there has been growing interest in exploring novel scaffolds for drug discovery, particularly those that combine structural features from different chemical classes. The cyclopentanamine core is one such feature that has been extensively studied for its role in central nervous system (CNS) drugs, cardiovascular agents, and anti-inflammatory compounds. By incorporating this motif into more complex molecules like 2-(2-ethoxyphenoxy)cyclopentan-1-amine, researchers aim to develop new therapeutic agents with improved pharmacokinetic profiles and target specificity.
The synthesis of 2-(2-ethoxyphenoxy)cyclopentan-1-amine involves multi-step organic transformations that require careful consideration of reaction conditions and reagent selection. Common synthetic routes may include cyclization reactions to form the cyclopentane ring, followed by nucleophilic substitution or coupling reactions to introduce the amine and ethoxyphenoxy groups. Advances in synthetic methodologies have enabled more efficient and scalable production of such compounds, making them more accessible for further biological evaluation.
From a medicinal chemistry perspective, 2-(2-ethoxyphenoxy)cyclopentan-1-amine represents an intriguing scaffold for developing new drugs. Its structural features suggest potential activity against various biological targets, including enzymes involved in metabolic pathways and receptors implicated in neurological disorders. Preclinical studies have begun to explore the pharmacological properties of this compound, focusing on its binding affinity, selectivity, and pharmacokinetic behavior. Initial findings indicate that it may exhibit promising activity in certain therapeutic areas, warranting further investigation.
The growing body of research on cyclopentanamine derivatives underscores their importance as pharmacological tools. These compounds have been investigated for their potential roles in treating conditions such as depression, anxiety, and pain syndromes. The unique combination of structural elements in 2-(2-ethoxyphenoxy)cyclopentan-1-amine positions it as a valuable candidate for future drug development efforts. By leveraging computational modeling and high-throughput screening techniques, researchers can rapidly assess the biological activity of this compound and identify optimized derivatives with enhanced efficacy.
In conclusion,2-(2-ethoxyphenoxy)cyclopentan-1-amine (CAS No. 953720-75-7) is a structurally complex organic molecule with significant potential in pharmaceutical research. Its unique combination of functional groups makes it an attractive candidate for drug discovery programs targeting various diseases. As our understanding of molecular interactions continues to evolve,cyclopentanamine derivatives like this one will play an increasingly important role in developing next-generation therapeutics.
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